3-((2-Iodophenyl)amino)-5-(2-methylpropyl)cyclohex-2-EN-1-one

Description

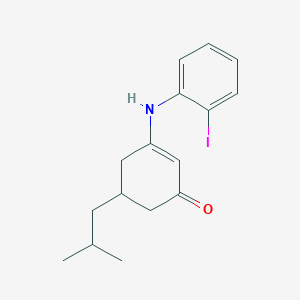

3-((2-Iodophenyl)amino)-5-(2-methylpropyl)cyclohex-2-EN-1-one is a cyclohexenone derivative featuring a substituted phenylamino group at position 3 and a 2-methylpropyl (isobutyl) group at position 3.

Properties

IUPAC Name |

3-(2-iodoanilino)-5-(2-methylpropyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20INO/c1-11(2)7-12-8-13(10-14(19)9-12)18-16-6-4-3-5-15(16)17/h3-6,10-12,18H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYJPDJMXXUESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=CC(=O)C1)NC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((2-Iodophenyl)amino)-5-(2-methylpropyl)cyclohex-2-EN-1-one, with the CAS number 1024523-17-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C16H20INO

- Molar Mass : 369.25 g/mol

- IUPAC Name : (5S)-3-[(2-iodophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one

Biological Activity Overview

The compound exhibits various biological activities, primarily focusing on its potential as an anticancer agent and its interactions with specific biological pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit cytotoxic effects against various cancer cell lines. The presence of the iodo group and the cyclohexenone structure may enhance the compound's reactivity and ability to interact with biological targets.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 10 | Inhibition of cell proliferation |

| Study C | A549 (lung cancer) | 12 | Cell cycle arrest in G1 phase |

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.

- Apoptosis Induction : The compound may trigger apoptosis through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases.

- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest, particularly in the G1 phase, preventing cancer cells from proliferating.

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a xenograft model of human breast cancer. The results showed a significant reduction in tumor size compared to the control group, indicating its potential as a therapeutic agent.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications on the phenyl ring significantly affect the compound's potency. Substituents at specific positions were found to enhance biological activity, suggesting avenues for further optimization.

Safety and Toxicology

While promising, it is essential to consider the safety profile of this compound. Preliminary toxicological assessments indicate that it may exhibit irritant properties; thus, further studies are warranted to establish a comprehensive safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogenated Derivatives

- 3-((4-Chlorophenyl)amino)-5-(2-methylpropyl)cyclohex-2-en-1-one (CAS: 15386-78-4): Key Difference: Chlorine replaces iodine at the para position of the phenyl ring. Impact: The chloro analog has a lower molecular weight (277.79 g/mol vs. ~371 g/mol for the iodo compound) and reduced steric bulk. Chlorine’s electronegativity may enhance stability but reduce polarizability compared to iodine . Applications: Used in environmental studies as a metabolite or degradation product of herbicides like caloxydim .

- 5-Methyl-3-((2-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one (Molecular Weight: 269.26 g/mol): Key Difference: Trifluoromethyl (-CF₃) group at the ortho position.

Amino-Substituted Derivatives

- 3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-en-1-one (CAS: 1023537-66-7): Key Difference: Additional amino (-NH₂) and chloro groups on the phenyl ring. Impact: The amino group enhances hydrogen-bonding capacity, which could improve solubility or target binding in biological systems .

Variations in the Cyclohexenone Substituents

Position 5 Substituents

- (1-Iminopropyl)-5-(tetrahydropyran-4-yl)cyclohex-2-en-1-one (DP-1): Key Difference: A tetrahydropyran-4-yl group replaces the 2-methylpropyl group.

2-Ethyl-6-(tetrahydropyran-4-yl)-4,5,6,7-tetrahydrobenzoxazol-4-one (DP-2) :

Electronic and Steric Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.